Glycine, N-(2,6-dimethyl-4-pyrimidinyl)-
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Overview
Description
2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites or the activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals and as a precursor for other pyrimidine derivatives.
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the acetic acid moiety, leading to different chemical properties and applications.
Uniqueness
2-((2,6-Dimethylpyrimidin-4-yl)amino)acetic acid is unique due to the presence of both the pyrimidine ring and the acetic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable subject for further research and development.
Properties
CAS No. |
139399-52-3 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[(2,6-dimethylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-7(9-4-8(12)13)11-6(2)10-5/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11) |
InChI Key |
GLPCPLUKMWQNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(=O)O |
Origin of Product |
United States |
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